molecular formula C20H22N4O2 B1652610 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide CAS No. 15166-23-1

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

Cat. No.: B1652610
CAS No.: 15166-23-1
M. Wt: 350.4 g/mol
InChI Key: KAGVBQLLHQIJRM-UHFFFAOYSA-N
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Description

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide: is a chemical compound with the molecular formula C20H22N4O2 and a molecular weight of 350.46 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide typically involves the condensation of m-amino-N-antipyrinyl-N-ethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an antipyrinyl group with a benzamide moiety makes it particularly interesting for medicinal chemistry research .

Properties

CAS No.

15166-23-1

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

InChI

InChI=1S/C20H22N4O2/c1-4-23(19(25)15-9-8-10-16(21)13-15)18-14(2)22(3)24(20(18)26)17-11-6-5-7-12-17/h5-13H,4,21H2,1-3H3

InChI Key

KAGVBQLLHQIJRM-UHFFFAOYSA-N

SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC(=CC=C3)N

Canonical SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC(=CC=C3)N

15166-23-1

Origin of Product

United States

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